1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a cyanopyridine moiety, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-cyanopyridine with a suitable piperidine derivative under controlled conditions.
Coupling Reaction: The piperidine intermediate is then coupled with a benzyl halide derivative to introduce the benzyl group.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,4-dimethoxyphenyl)urea: This compound differs by the position of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dihydroxyphenyl)urea: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-7-3-6-17(19(18)29-2)25-21(27)24-14-15-8-11-26(12-9-15)20-16(13-22)5-4-10-23-20/h3-7,10,15H,8-9,11-12,14H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKHZZFIJQLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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